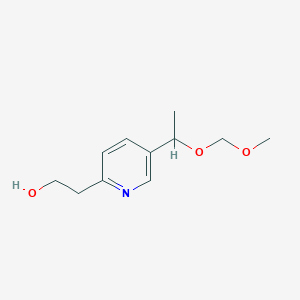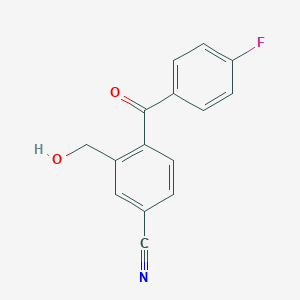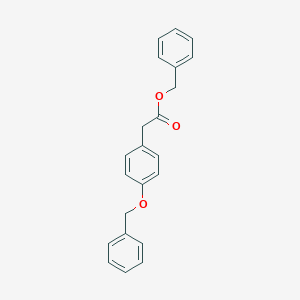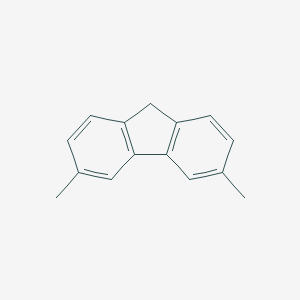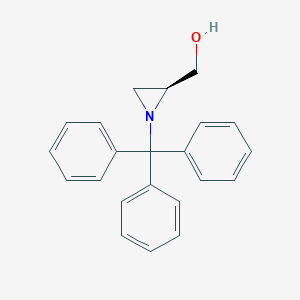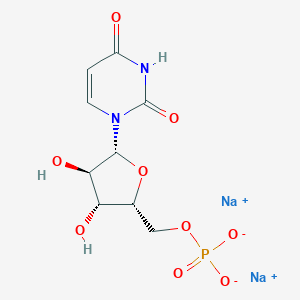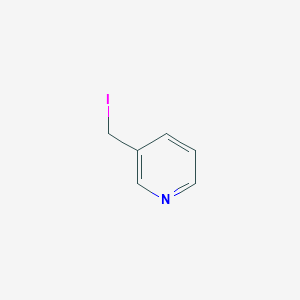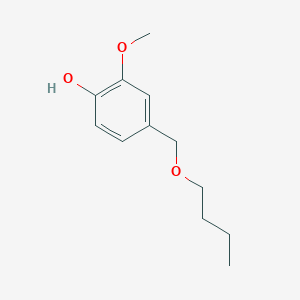
Vanillyl butyl ether
概要
説明
Vanillyl butyl ether is an oil-soluble heat sensitizer known for its ability to produce a mild and long-lasting warming effect on the skin. This compound is widely used in cosmetics and personal care products due to its ability to accelerate microcirculation, stimulate subcutaneous fat metabolism, and promote capillary blood circulation . It is structurally similar to other heat sensitizers like capsaicin and ginger extract but is less irritating and milder .
作用機序
. この活性化により、カルシウムチャネルが開き、一次感覚ニューロンの膜が脱分極します。 その結果生じるカルシウムイオンの流入は、グルタミン酸やアデノシン三リン酸(ATP)などの神経伝達物質の放出を含む一連のイベントを引き起こし、最終的に温感を生み出します .
6. 類似の化合物との比較
バニリルブチルエーテルは、カプサイシンや生姜エキスなどの他の熱感作剤と構造的に似ています。 これらの化合物よりも刺激が少なく、穏やかです 。類似の化合物には、次のようなものがあります。
カプサイシン: 強い温感効果で知られていますが、刺激性が強い。
生姜エキス: 温感を与えますが、皮膚の刺激を引き起こす可能性があります。
バニリルアルコール: バニリルブチルエーテル合成の前駆体です.
バニリルブチルエーテルは、穏やかさと効果のユニークな組み合わせにより、多くの用途で好ましい選択肢となっています。
生化学分析
Biochemical Properties
Vanillyl butyl ether functions as a hair conditioning, masking or fragrance, oral care, and skin conditioning agent . It is also a key ingredient in personal care products to create a warming effect . The warming sensation is brought on by neurons releasing glutamate, adenosine triphosphate (ATP), and a number of neuropeptides .
Cellular Effects
This compound induces a gentle and long-lasting warming sensation on the skin . It accelerates microcirculation, stimulates subcutaneous fat metabolism, and promotes capillary blood circulation . It is also known to increase skin temperature, which speeds up the burning of subcutaneous fat .
Molecular Mechanism
This compound acts on the skin or mucous membranes to rapidly activate the vanilloid receptor . The binding of this compound to TRPV1 opens the channel pore, leading to an influx of predominantly calcium cations . This action causes membrane depolarization that, once reaching a threshold level, generates an action potential that is propagated along the axon to the synapse .
Temporal Effects in Laboratory Settings
The effects of this compound are enduring and gentle . It can quickly produce a strong thermal sensation in about 2 minutes and lasts for about 2 hours . The thermal sensation is perceived by triggering neurotransmitters, and the actual temperature of the skin does not change significantly .
Transport and Distribution
This compound is oil-soluble , suggesting that it may be transported and distributed within cells and tissues via lipophilic pathways. The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not currently known.
準備方法
Vanillyl butyl ether is synthesized through the dehydration and condensation of vanillyl alcohol and n-butyl alcohol using an acid catalyst such as aluminum chloride . The reaction conditions typically involve heating the reactants in the presence of the catalyst to facilitate the formation of the ether bond. Industrial production methods often employ high-performance liquid chromatography (HPLC) for the determination and quality control of this compound in cosmetic products .
化学反応の分析
バニリルブチルエーテルは、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は特定の条件下で発生し、さまざまな酸化生成物の形成につながる可能性があります。
還元: あまり一般的ではありませんが、還元反応も起こることがあります。
置換: バニリルブチルエーテル中のエーテル結合は、強酸を使用して切断することができ、バニリルアルコールとn-ブチルアルコールが生成されます.
これらの反応で使用される一般的な試薬と条件には、切断用の強酸と酸化反応用の酸化剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
バニリルブチルエーテルは、次のような広範囲の科学研究への応用があります。
化学: さまざまな製剤における温感剤として使用されます。
生物学: 微小循環と脂肪代謝に対する影響が研究されています。
科学的研究の応用
Vanillyl butyl ether has a wide range of scientific research applications, including:
Chemistry: Used as a warming agent in various formulations.
Biology: Studied for its effects on microcirculation and fat metabolism.
Industry: Utilized in cosmetics and personal care products for its warming and fragrance properties.
類似化合物との比較
Vanillyl butyl ether is structurally similar to other heat sensitizers such as capsaicin and ginger extract. it is less irritating and milder than these compounds . Similar compounds include:
Capsaicin: Known for its strong warming effect but higher irritancy.
Ginger Extract: Provides a warming sensation but can cause skin irritation.
Vanillyl Alcohol: A precursor in the synthesis of this compound.
This compound’s unique combination of mildness and effectiveness makes it a preferred choice in many applications.
特性
IUPAC Name |
4-(butoxymethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-3-4-7-15-9-10-5-6-11(13)12(8-10)14-2/h5-6,8,13H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDFMKOUUQYFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072881 | |
| Record name | Phenol, 4-(butoxymethyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow viscous liquid with a weak, vanillic, acidic odour | |
| Record name | Vanillyl butyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
241.00 °C. @ 760.00 mm Hg | |
| Record name | 4-(Butoxymethyl)-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Vanillyl butyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.048-1.068 | |
| Record name | Vanillyl butyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
82654-98-6 | |
| Record name | Vanillyl butyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82654-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanillyl butyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082654986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanillyl butyl ether | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenol, 4-(butoxymethyl)-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-(butoxymethyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(butoxymethyl)-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenol, 4-(butoxymethyl)-2-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANILLYL BUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2ULN37C9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(Butoxymethyl)-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Vanillyl Butyl Ether (VBE) and what are its downstream effects?
A1: VBE exerts its effects by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. [] This activation leads to a range of downstream effects, including a warming sensation, vasodilation, and increased blood cell flux. [, ] While structurally similar to capsaicin, another TRPV1 agonist, VBE demonstrates unique interactions with the channel. [] For instance, while some studies suggest VBE may bind to similar sites as capsaicin on TRPV1, it also shows inhibitory effects on capsaicin-induced activation at certain concentrations. [] Further research is needed to fully elucidate the intricacies of VBE's interaction with TRPV1.
Q2: Can you elaborate on the structural characteristics of this compound?
A2: this compound is characterized by the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol. [] While detailed spectroscopic data may vary depending on the specific study and analytical methods employed, researchers often utilize techniques like High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection to characterize and quantify VBE in various matrices. []
Q3: How does this compound perform in different formulations and under various conditions?
A3: VBE has been successfully incorporated into a variety of formulations, including cosmetic creams, emulsions, and gels. [, , ] Its stability within these formulations can be influenced by factors such as pH, temperature, and the presence of other ingredients. For example, in a study focusing on a high-moisture heating pack, VBE was effectively combined with seaweed extracts, petrolatum, lanolin, and other humectants and emulsifiers. [] This particular formulation aimed to provide both warming and moisturizing benefits to the skin.
Q4: Has this compound been investigated for its potential use in drug delivery systems?
A4: While research on VBE's application in targeted drug delivery is limited, its ability to enhance blood circulation and potentially increase permeability across biological barriers presents an intriguing avenue for future exploration. Its incorporation into topical formulations like patches for pain relief highlights its potential in localized drug delivery. []
Q5: Are there reliable analytical methods for detecting and quantifying this compound?
A5: Yes, researchers have developed and validated analytical techniques to accurately quantify VBE in complex mixtures. A notable example is the use of High-Performance Liquid Chromatography (HPLC) coupled with UV detection. [] This method offers the sensitivity and selectivity required to measure VBE concentrations in various samples, including cosmetic products. []
Q6: Have any toxicological studies been conducted on this compound?
A6: While the Research Institute for Fragrance Materials (RIFM) has assessed the safety of VBE for fragrance applications, [] comprehensive toxicological studies exploring potential long-term effects are limited. Given its structural similarity to capsaicin, understanding VBE's potential for irritation or sensitization, particularly in sensitive individuals, warrants further investigation. []
Q7: Does the structure of this compound influence its activity?
A7: Yes, structural modifications to VBE can significantly impact its interaction with TRPV1 and consequently, its activity. Studies comparing VBE to other vanilloid analogues, including vanillylmandelic acid and vanillic acid, revealed that even subtle changes in the molecule's structure can alter its ability to activate or inhibit TRPV1. [] This highlights the importance of Structure-Activity Relationship (SAR) studies in understanding how specific moieties within VBE contribute to its overall pharmacological profile.
Q8: Are there any environmental concerns associated with the use of this compound?
A8: Research specifically addressing the environmental impact and degradation of VBE is currently limited. As with any chemical compound, understanding its potential for bioaccumulation, persistence in the environment, and effects on ecosystems is crucial for responsible use and disposal. Further studies in this area are necessary to fully evaluate the environmental implications associated with VBE.
Q9: What is the historical context of this compound research?
A9: While pinpointing the exact discovery date of VBE is challenging, its emergence as a research subject likely stemmed from its structural resemblance to vanillin and capsaicin, both well-known natural compounds. Early investigations likely focused on its sensory properties, specifically its ability to elicit a warming sensation. [] Over time, research expanded to explore its potential applications in cosmetics, [, ] pharmaceuticals, [] and other fields.
Q10: How does this compound compare to other similar compounds?
A10: Comparing VBE to alternative compounds, particularly other TRPV1 modulators, reveals important distinctions in terms of potency, selectivity, and potential applications. For instance, while capsaicin exhibits a much stronger agonistic effect on TRPV1, it also tends to be more irritating. [] VBE, with its milder activation profile, might offer advantages in applications where a less intense warming sensation or reduced irritation is desired. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


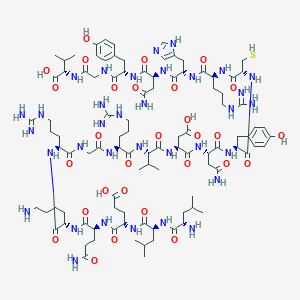

![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)

![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)
